molecular formula C8H8N4O B2844265 3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1690856-74-6

3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2844265
CAS No.: 1690856-74-6
M. Wt: 176.179
InChI Key: WEXUUKWXZXBUIK-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring structure. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methyl-1-phenyl-5-pyrazolone with various aldehydes in the presence of catalysts such as nano-SiO2/HClO4 under reflux conditions . Another approach includes the use of β-keto esters, hydrazines, and aldehydes in a one-pot pseudo five-component reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would vary based on the biological context and the specific derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde is unique due to its specific structural features, which confer distinct reactivity and potential biological activities. Its dual pyrazole rings and aldehyde functional group make it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

5-(2-methylpyrazol-3-yl)-1H-pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-12-7(2-3-10-12)8-6(5-13)4-9-11-8/h2-5H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXUUKWXZXBUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=C(C=NN2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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